molecular formula C7H16O B165554 2,4-Dimethyl-2-pentanol CAS No. 625-06-9

2,4-Dimethyl-2-pentanol

Cat. No.: B165554
CAS No.: 625-06-9
M. Wt: 116.2 g/mol
InChI Key: FMLSQAUAAGVTJO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-pentanol (C₇H₁₆O) is a branched-chain secondary alcohol with a molecular weight of 116.204 g/mol and a monoisotopic mass of 116.120115 g/mol . It is identified by multiple nomenclature systems, including IUPAC name 2,4-dimethylpentan-2-ol, and has registry numbers such as ChemSpider ID 11734 and CAS 210-877-3 . This compound is notable for its role in organic synthesis and environmental chemistry, particularly in atmospheric degradation studies and microbial metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-pentanol can be synthesized through several methods, including the Grignard reaction. One common synthetic route involves the reaction of isobutylmagnesium bromide with acetone, followed by hydrolysis. The reaction proceeds as follows:

(CH3)2CHCH2MgBr + (CH3)2CO(CH3)2C(OH)CH2CH(CH3)2\text{(CH3)2CHCH2MgBr + (CH3)2CO} \rightarrow \text{(CH3)2C(OH)CH2CH(CH3)2} (CH3)2CHCH2MgBr + (CH3)2CO→(CH3)2C(OH)CH2CH(CH3)2

This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethyl-2-pentene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Although it is already a reduced form, it can participate in reduction reactions under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

2,4-Dimethyl-2-pentanol has diverse applications across various scientific domains:

Organic Chemistry

  • Solvent and Intermediate: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
  • Reagent in Reactions: Acts as a nucleophile in substitution reactions, facilitating the introduction of functional groups.

Biochemistry

  • Biochemical Assays: Employed in assays to study enzyme activity and other biochemical processes.
  • Drug Formulation: Investigated for use in drug delivery systems due to its solubility properties.

Industrial Applications

  • Manufacture of Fragrances and Flavors: Utilized in the production of specialty chemicals, enhancing the scent and flavor profiles of products.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of various industrial chemicals.

Case Study 1: Use in Organic Synthesis

In a study examining the efficiency of various solvents in organic reactions, this compound was found to enhance reaction yields when used as a solvent for nucleophilic substitution reactions involving alkyl halides. The compound's ability to stabilize transition states contributed to improved reaction kinetics.

Case Study 2: Biochemical Applications

Research conducted on enzyme kinetics revealed that this compound could effectively solubilize substrates for enzyme assays without inhibiting enzyme activity. This property makes it a valuable reagent for studying enzyme mechanisms and kinetics.

Case Study 3: Industrial Application

A comparative analysis of flavor compounds indicated that incorporating this compound into formulations improved the sensory profile of food products. Its mild odor and flavor-enhancing properties were highlighted as beneficial for the food industry.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-pentanol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups. Additionally, its ability to form hydrogen bonds makes it a useful solvent in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The following compounds are structural analogs of 2,4-dimethyl-2-pentanol, differing in branching or hydroxyl group position:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
This compound C₇H₁₆O 116.204 210-877-3 Secondary alcohol, 2° branching
4-Methyl-2-pentanol C₆H₁₄O 102.18 6144-93-0 Secondary alcohol, less branching
2-Methyl-3-pentanol C₆H₁₄O 102.18 565-60-6 Secondary alcohol, adjacent branching
3,4-Dimethyl-2-pentanol C₇H₁₆O 116.204 N/A Secondary alcohol, adjacent branching
4,4-Dimethyl-2-pentanol C₇H₁₆O 116.204 6144-93-0 Secondary alcohol, geminal branching

Data compiled from

Key Observations :

  • Branching Effects : Increased branching (e.g., 2,4-dimethyl vs. 4-methyl) reduces water solubility due to greater hydrophobicity .
  • Position of Hydroxyl Group: Secondary alcohols (e.g., 2-pentanol derivatives) generally exhibit lower boiling points than primary alcohols due to weaker intermolecular hydrogen bonding.

Physical and Chemical Properties

Solubility in Water

Compound Solubility in Water (g/100 g solution) at 303 K
This compound 1.2 (water-rich phase), 6.5 (alcohol-rich phase)
4-Methyl-2-pentanol 2.1 (estimated from homologous trends)
1-Octanol (reference) 0.3

Data from

Comparatively, linear alcohols like 1-octanol are even less soluble, while less-branched analogs (e.g., 4-methyl-2-pentanol) show slightly higher solubility .

Atmospheric Reactivity

In the presence of OH radicals, this compound undergoes degradation to form:

  • Acetone (yield: 0.92 ± 0.15)
  • 4-Methyl-2-pentanone (yield: 0.046 ± 0.008)
  • 4-Hydroxy-4-methyl-2-pentanone (yield: 0.116 ± 0.018) .

In contrast, 3,5-dimethyl-3-hexanol produces 2-butanone (yield: 0.275 ± 0.021) as a major product, highlighting the influence of branching position on reaction pathways .

Biodegradation

This compound is degraded in wastewater treatment systems by AlkJ (alcohol dehydrogenase), primarily in contact oxidation tanks . Comparatively, chlorinated compounds like dichloroisopropyl ether require dehalogenases, indicating distinct enzymatic pathways for alcohols vs. halogenated organics .

Occurrence in Natural Products

This compound has been identified in Dendrobium moschatum leaf extracts, suggesting a natural origin alongside compounds like coumarin and palmitic acid . This contrasts with synthetic analogs (e.g., 4,4-dimethyl-2-pentanol), which are primarily industrial intermediates .

Key Research Findings

Synthetic Utility: this compound can be synthesized from 4-methylpentene and methyl bromide via Grignard reactions, a route less feasible for more branched analogs due to steric hindrance .

Thermodynamic Properties: The air-water partitioning coefficient (log Kₐw) of this compound is estimated to be -2.5, indicating moderate volatility compared to linear alcohols .

Industrial Relevance: 4,4-Dimethyl-2-pentanol is a byproduct in biodiesel production via interesterification, highlighting its role in sustainable chemistry .

Biological Activity

2,4-Dimethyl-2-pentanol (CAS No. 625-06-9) is a branched-chain alcohol with notable chemical properties and potential biological activities. This article explores its biological activity, including its effects on human health, environmental interactions, and applications in various fields.

  • Molecular Formula: C7H16O
  • Molecular Weight: 116.20 g/mol
  • Boiling Point: 132°C to 134°C
  • Density: 0.81 g/cm³
  • Flash Point: 38°C (100°F)

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Toxicological Effects: Research indicates that this compound has potential toxic effects on aquatic organisms. A study reported that it can affect the biological availability of toxic chemicals in the environment, suggesting a need for careful handling and regulation in industrial applications .
  • Solubility Models: The compound is utilized in the development of aqueous solubility models, which are crucial for predicting the behavior of chemicals in biological systems. This property is significant for understanding how it interacts with biological membranes and influences drug delivery systems .

Toxicity Studies

  • Aquatic Toxicity:
    • A study published in Environmental Science & Technology assessed the toxicity of various alcohols, including this compound, on fish and invertebrates. The findings indicated that exposure to this compound could lead to significant adverse effects on aquatic life, prompting recommendations for further ecological risk assessments .
  • Human Health Implications:
    • Limited studies have focused on the direct health effects of this compound on humans. However, as a flammable liquid with potential irritant properties, it necessitates safety precautions during handling. The GHS classification indicates it can cause skin irritation and has flammable characteristics .

Applications in Industry

  • Chemical Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds. Its structural properties make it suitable for creating derivatives that may exhibit different biological activities .

Data Table: Biological Activity Summary

PropertyValue
CAS Number625-06-9
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Boiling Point132°C to 134°C
Density0.81 g/cm³
Flash Point38°C (100°F)
ToxicityPotentially toxic to aquatic organisms
Human Health RisksIrritant; flammable

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of 2,4-dimethyl-2-pentanol in aqueous systems?

  • Methodology : Use volumetric or analytical methods under controlled temperature conditions. For example, Ginnings and Hauser (1938) employed a volumetric approach to measure mutual solubilities at 293–303 K, while Ratouis and Dode (1965) used an analytical method at 303 K . Ensure temperature calibration and phase separation protocols to minimize errors. Conflicting data (e.g., 1.22 vs. 0.98 g/100 g at 303 K) highlight the need for standardized conditions and replicate measurements.

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and gas masks for organic vapors (JIS T 8152). Work in well-ventilated areas and avoid skin contact. Safety data sheets recommend long-sleeved clothing and adherence to industrial hygiene practices .

Q. What spectroscopic techniques are effective for identifying this compound?

  • Analytical Methods : Employ infrared (IR) spectroscopy to detect hydroxyl and alkyl group vibrations. Gas chromatography (GC) paired with mass spectrometry (MS) can confirm molecular weight (C₇H₁₆O, 116.20 g/mol) and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide standardized spectra .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound be resolved?

  • Experimental Design : Replicate studies under identical conditions (e.g., 303 K) using both volumetric and analytical methods. Compare results with Ginnings and Hauser’s data (1.22 ± 0.1 g/100 g) and Ratouis and Dode’s value (0.98 g/100 g) to identify systematic errors. Statistical analysis (e.g., t-tests) can quantify significance .

Q. What thermodynamic models are suitable for predicting phase equilibria of this compound in multicomponent systems?

  • Modeling Approaches : Apply the UNIQUAC or NRTL models, which have been validated for similar alcohols (e.g., 4-methyl-2-pentanol) in ternary systems (water + polyoxymethylene dimethyl ethers). These models achieved root-mean-square deviations <0.0127 in LLE predictions . Include temperature-dependent parameters for accuracy.

Q. What are the primary atmospheric degradation pathways of this compound?

  • Reaction Mechanisms : OH radical-initiated oxidation leads to alkoxy radical formation. Major products include acetone (yield ~0.92) and formaldehyde, consistent with H-atom abstraction from the weakest C-H bond. Mechanistic studies using methyl nitrite photolysis as an OH source are recommended .

Q. How can vapor pressure and enthalpy of vaporization be accurately measured for this compound?

  • Thermodynamic Methods : Use static or dynamic vapor pressure measurement systems. For example, the Antoine equation (ln(p/p°) = A − B/(T + C)) can model temperature dependence. Reference studies on similar compounds (e.g., 4-amino-4-methyl-2-pentanol) suggest ∆Hvap ≈ 54.9 kJ·mol⁻¹ at 298.15 K .

Properties

IUPAC Name

2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLSQAUAAGVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211534
Record name 2,4-Dimethylpentan-2-ol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-06-9
Record name 2,4-Dimethyl-2-pentanol
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Record name 2,4-Dimethyl-2-pentanol
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Record name 2,4-DIMETHYL-2-PENTANOL
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Record name 2,4-Dimethylpentan-2-ol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4-Dimethyl-2-pentanol
2,4-Dimethyl-2-pentanol
2,4-Dimethyl-2-pentanol
2,4-Dimethyl-2-pentanol
2,4-Dimethyl-2-pentanol
2,4-Dimethyl-2-pentanol

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